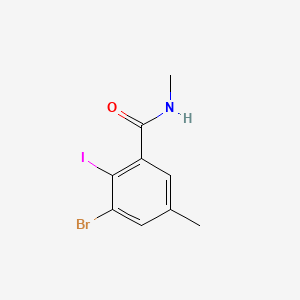
2-Octene, 1,1-diethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Diethoxyoct-2-ene is an organic compound with the molecular formula C12H24O2 It is a member of the acetal family, characterized by the presence of two ethoxy groups attached to the same carbon atom
准备方法
Synthetic Routes and Reaction Conditions: 1,1-Diethoxyoct-2-ene can be synthesized through the acetalization of 2-octenal with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Oxidation of 2-octene: 2-octene is oxidized to form 2-octenal.
Acetalization: 2-octenal reacts with ethanol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form 1,1-diethoxyoct-2-ene.
Industrial Production Methods: In industrial settings, the production of 1,1-diethoxyoct-2-ene may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts, such as zeolites, can enhance the efficiency of the acetalization process.
化学反应分析
Types of Reactions: 1,1-Diethoxyoct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of 2-octenal or 2-octenoic acid.
Reduction: Formation of 1,1-diethoxyoctanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
1,1-Diethoxyoct-2-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of acetals in biological systems.
Industrial Applications: It is used in the production of fragrances, flavors, and pharmaceuticals due to its ability to form stable acetals.
作用机制
The mechanism of action of 1,1-diethoxyoct-2-ene involves its ability to form stable acetal structures. The compound can interact with various molecular targets, including enzymes and receptors, through its ethoxy groups. These interactions can influence biochemical pathways and cellular processes, making it a valuable tool in research and industrial applications.
相似化合物的比较
1,1-Diethoxyethane: Similar in structure but with a shorter carbon chain.
1,1-Diethoxybutane: Another acetal with a different carbon chain length.
1,1-Diethoxyhexane: Similar structure with a six-carbon chain.
Uniqueness: 1,1-Diethoxyoct-2-ene is unique due to its specific carbon chain length and the presence of the double bond, which can influence its reactivity and applications. The compound’s ability to form stable acetals makes it particularly valuable in organic synthesis and industrial processes.
属性
CAS 编号 |
54306-01-3 |
|---|---|
分子式 |
C12H24O2 |
分子量 |
200.32 g/mol |
IUPAC 名称 |
1,1-diethoxyoct-2-ene |
InChI |
InChI=1S/C12H24O2/c1-4-7-8-9-10-11-12(13-5-2)14-6-3/h10-12H,4-9H2,1-3H3 |
InChI 键 |
VTQPINQQQFJLGG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC=CC(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl-](/img/structure/B13941321.png)
![2-ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane](/img/structure/B13941326.png)

![5-Chloro-2-({[(3-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13941337.png)



![6-(2-Chloro-6-fluorobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13941365.png)


![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-methoxynicotinate](/img/structure/B13941383.png)



